An In-depth Technical Guide to the Synthesis and Characterization of Tris(trimethylsilyl)amine
An In-depth Technical Guide to the Synthesis and Characterization of Tris(trimethylsilyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(trimethylsilyl)amine, a versatile organosilicon compound. It details its synthesis, physicochemical properties, and spectroscopic characterization, along with its applications in various fields of chemical research.
Introduction
Tris(trimethylsilyl)amine, also known as N,N,N-Tris(trimethylsilyl)amine or nonamethyltrisilazane, is a key reagent in organic and organometallic chemistry.[1] Its unique structure, featuring a central nitrogen atom bonded to three trimethylsilyl (B98337) groups, imparts distinct properties such as steric hindrance and high solubility in nonpolar organic solvents.[1][2] It serves as a potent non-nucleophilic base, a precursor for silicon-containing polymers and coatings, and plays a role in chemical nitrogen fixation.[3] The compound is a colorless, waxy solid that is stable to water and bases but is cleaved by acids or alcohols.[1]
Synthesis of Tris(trimethylsilyl)amine
The synthesis of Tris(trimethylsilyl)amine has been approached through several routes. Early attempts to directly react ammonia (B1221849) with trimethylchlorosilane were largely unsuccessful, halting at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS).[1] More effective methods involve the deprotonation of HMDS followed by silylation.
2.1. Synthesis via Sodium Hexamethyldisilazide
A high-yield synthesis involves the reaction of the sodium salt of hexamethyldisilazane (B44280) with trimethylchlorosilane.[1] The sodium salt can be generated in situ from hexamethyldisilazane and sodium amide or sodium and styrene.[1] This method is reported to provide Tris(trimethylsilyl)amine in approximately 80% yield.[1]
Experimental Protocol:
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Materials: Hexamethyldisilazane (HMDS), sodium amide (or sodium metal and styrene), trimethylchlorosilane (TMS-Cl), and a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran).
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Procedure:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution or suspension of sodium hexamethyldisilazide. This can be achieved by reacting HMDS with an equimolar amount of sodium amide in the chosen solvent.
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To this mixture, slowly add one equivalent of trimethylchlorosilane via the dropping funnel.
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After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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The reaction is monitored for the disappearance of starting materials using appropriate techniques (e.g., GC-MS or NMR).
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Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
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The solvent is removed from the filtrate under reduced pressure.
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The crude product is then purified by vacuum distillation to yield pure Tris(trimethylsilyl)amine.
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2.2. Synthesis via Lithium Hexamethyldisilazide
An alternative method utilizes the lithium salt of hexamethyldisilazane, which can be prepared from HMDS and butyllithium (B86547) or phenyllithium.[1] However, this route generally results in lower yields of 50-60%.[1]
2.3. One-Pot Synthesis from Lithium Nitride
A convenient one-pot synthesis involves the reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran (B95107) (THF), affording the product in a 72% yield.[1]
Experimental Protocol:
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Materials: Lithium nitride (Li₃N), trimethylchlorosilane (TMS-Cl), and dry tetrahydrofuran (THF).
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Procedure:
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In a flame-dried, multi-necked flask under an inert atmosphere, suspend lithium nitride in dry THF.
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To this suspension, add a stoichiometric excess of trimethylchlorosilane (at least 3 equivalents).
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The reaction mixture is stirred at room temperature or heated to reflux to ensure complete reaction.
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The progress of the reaction is monitored by suitable analytical methods.
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Once the reaction is complete, the solid lithium chloride byproduct is filtered off.
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The THF is removed from the filtrate by distillation.
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The resulting crude Tris(trimethylsilyl)amine is purified by vacuum distillation.
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Physicochemical Properties
Tris(trimethylsilyl)amine is a waxy solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₂₇NSi₃ | [1] |
| Molar Mass | 233.57 g/mol | [1] |
| Appearance | Colorless, waxy solid | [1] |
| Melting Point | 67-69 °C | |
| Boiling Point | 215 °C (at atmospheric pressure), 85 °C (at 13 mmHg), 72 °C (at 10 mmHg) | [1] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
Spectroscopic Characterization
The structure of Tris(trimethylsilyl)amine can be confirmed using various spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) | Solvent | Reference |
| ¹H NMR | ~0.34 ppm (s, 27H) | C₆D₆ | [4] |
| ¹³C NMR | ~5.7 ppm | C₆D₆ | [4] |
| ²⁹Si NMR | Not specified | C₆D₆ | [5] |
4.2. Infrared (IR) Spectroscopy
As a tertiary amine, Tris(trimethylsilyl)amine does not exhibit N-H stretching or bending vibrations.[6] The IR spectrum is dominated by absorptions corresponding to the trimethylsilyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2956 | C-H stretch (asymmetric) |
| ~2904 | C-H stretch (symmetric) |
| ~1259 | Si-CH₃ symmetric deformation |
| ~925, 911, 876, 838 | Si-C stretch and CH₃ rock |
| ~758, 674 | Si-N stretch |
(Characteristic peak regions are compiled from typical spectra of silyl (B83357) amines)
4.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Tris(trimethylsilyl)amine shows a characteristic fragmentation pattern.
| m/z | Ion |
| 233 | [M]⁺ (Molecular ion) |
| 218 | [M - CH₃]⁺ |
| 146 | [(Me₃Si)₂N]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
(Data compiled from NIST WebBook and other sources)[7][8]
Workflow and Diagrams
5.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Tris(trimethylsilyl)amine from hexamethyldisilazane.
References
- 1. Tris(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. galaxy.agh.edu.pl [galaxy.agh.edu.pl]
- 5. spectrabase.com [spectrabase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tris(trimethylsilyl)amine [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
